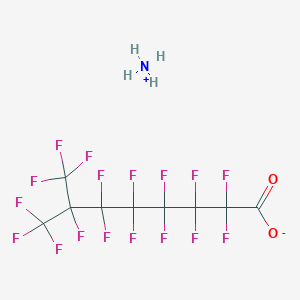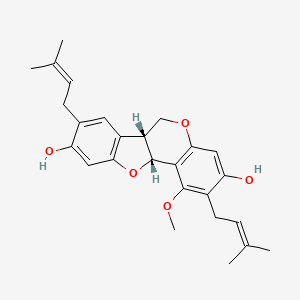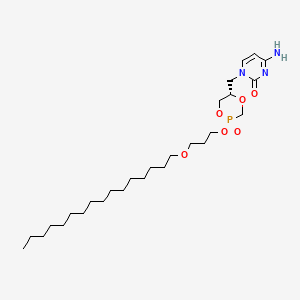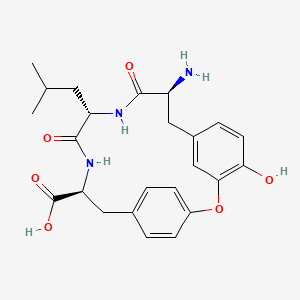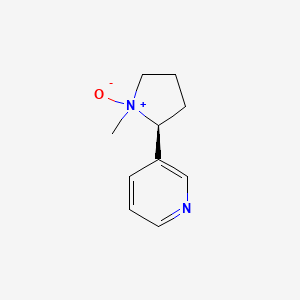
nicotine-1'-N-oxide
Overview
Description
Synthesis Analysis
Nicotine-1'-N-oxide is synthesized from (−)-nicotine using hydrogen peroxide, yielding two optically active stereoisomers. This oxidation process is enzymatically driven in animal tissues, including liver and lung tissues of guinea-pigs, rabbits, and humans, as well as in the roots, stems, and leaves of Nicotiana tabacum and related species (Booth & Boyland, 1970); (Phillipson & Handa, 1975).
Molecular Structure Analysis
The molecular structure of nicotine-1'-N-oxide has been characterized by nuclear magnetic resonance (NMR) spectroscopy, revealing the presence of diastereoisomers, specifically R,S-cis and S,S-trans diastereoisomers. These findings highlight the stereospecific nature of its formation and provide insights into the potential mechanisms of N-oxide formation (Beckett, Jenner, & Gorrod, 1973).
Chemical Reactions and Properties
Nicotine-1'-N-oxide undergoes various chemical reactions, including enzymatic reduction back to nicotine, indicating its role in the metabolic pathway of nicotine in biological systems. The presence of specific isomers in the urine of smokers further points to the stereoselective metabolism of nicotine in humans, with the trans diastereomer being predominantly formed (Park et al., 1993).
Physical Properties Analysis
The physical properties of nicotine-1'-N-oxide, including its solubility, crystalline form, and specific isomers, contribute to our understanding of its behavior in biological systems and its detection in various tissues and bodily fluids. The synthesis and characterization of its crystalline forms and the isolation of specific isomers have been fundamental in studying its pharmacokinetics and metabolism (Gol'dfarb & Zvorykina, 1958).
Chemical Properties Analysis
The enzymatic formation of nicotine-1'-N-oxide and its further metabolism, including its reduction to nicotine and cotinine, highlight its chemical properties and relevance in nicotine metabolism. Studies have focused on the enzymatic pathways involved in its synthesis and breakdown, providing insights into the role of cytochrome P450 enzymes and flavin-containing monooxygenases in these processes (Cashman et al., 1992).
Scientific Research Applications
1. Analytical Chemistry Applications
Research has demonstrated the use of graphene oxide as an effective adsorbent in the isolation and preconcentration of nicotine for analytical purposes. This technique has been applied in the analysis of nicotine in biological and water samples, showcasing its potential in environmental monitoring and health research (Mahpishanian & Sereshti, 2014).
2. Neurological Studies
Studies have explored the interactions between nicotine and nitric oxide systems in the brain, particularly focusing on anxiety-like behaviors in mice. This research is significant in understanding the neurological effects of nicotine and its potential therapeutic applications (Piri, Nasehi, Shahab, & Zarrindast, 2012).
3. Electrochemical Sensing
Innovations in electrochemical sensing using materials like copper tungstate decorated reduced graphene oxide have been developed for the selective detection of nicotine. This has applications in various fields including environmental monitoring and health diagnostics (Karthika, Karuppasamy, Selvarajan, Suganthi, & Rajarajan, 2019).
4. Addiction and Smoking Cessation Studies
Nicotine’s role in addiction, particularly its interaction with nitric oxide, has been a subject of study. This research aids in developing strategies for smoking cessation and understanding the neurochemical pathways of addiction (Vleeming, Rambali, & Opperhuizen, 2002).
5. Metabolic and Biological Effect Studies
The metabolism of nicotine, including the formation of nicotine N'-oxide, has been extensively studied. This research provides insights into the pharmacologic effects of nicotine and its impact on biological systems (Yildiz, 2004).
6. Environmental Contamination and Treatment
Studies have reported on the degradation and adsorption of nicotine substances in water, emphasizing the need for effective treatment methods to mitigate nicotine-related environmental and health hazards (Maiti, Sarkar, & Liu, 2020).
Safety And Hazards
Nicotine-1’-N-oxide should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBQHICRCUQJJ-NUHJPDEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867021 | |
| Record name | (-)-Nicotine 1′-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
nicotine-1'-N-oxide | |
CAS RN |
491-26-9 | |
| Record name | Nicotine 1′-N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotine N'-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nicotine 1′-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTINE N'-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R173T257I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

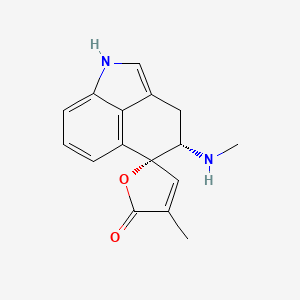
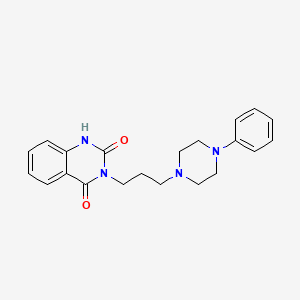
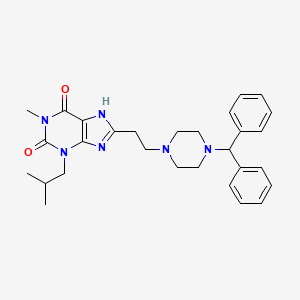
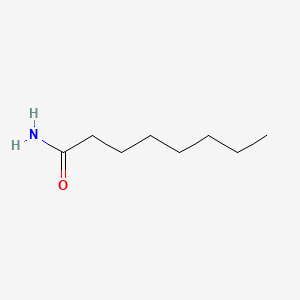
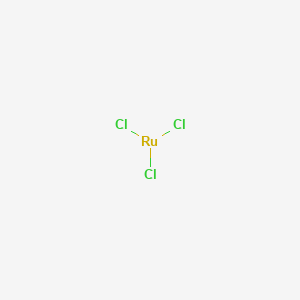
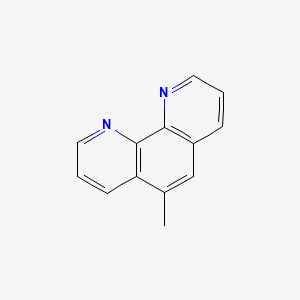
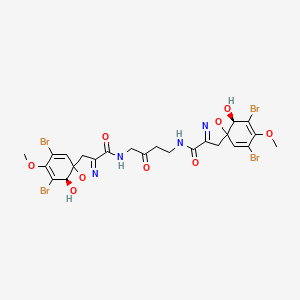
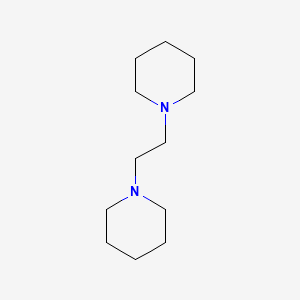
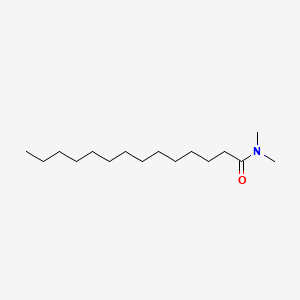
![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)
